5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-2-4-11(5-3-10)14-17-15(19-18-14)12-6-8-13(16)9-7-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEJBJVALZSSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzohydrazide with 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxadiazole ring can be further modified through cyclization reactions with other reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of suitable solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It serves as a tool in biological research to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations in 1,2,4-Oxadiazole Derivatives
Key Structural Differences and Biological Implications:
Comparison with 1,3,4-Oxadiazole Analogs
1,3,4-Oxadiazoles differ in heteroatom arrangement, affecting electronic properties and target binding:
- Anti-Inflammatory Activity : The 1,3,4-oxadiazole derivative in achieves ~60% anti-inflammatory activity, comparable to indomethacin, likely due to the 4-chlorophenyl group’s role in modulating COX enzymes.
- Structural Stability : The 1,3,4-oxadiazole in forms a hydrogen-bonded 3D network, enhancing crystallinity and solubility compared to 1,2,4-oxadiazoles.
Pharmacological Targets and Mechanisms
- Anticancer Activity : The 1,2,4-oxadiazole derivative in targets TIP47, an IGF II receptor-binding protein, arresting cancer cells in the G1 phase.
Biological Activity
5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C15H11ClN2O
- Molecular Weight : 270.71 g/mol
- CAS Number : 72094-29-2
The structure of this compound features a chlorophenyl group and a methylphenyl group attached to the oxadiazole ring, which contributes to its unique biological properties.
Synthesis
The synthesis of 5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzohydrazide with 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride under reflux conditions. This method allows for the efficient formation of the oxadiazole ring while maintaining high yields and purity .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | MCF-7 | 15.63 | |
| 5a-b | CEM-13 | <0.12 | |
| 5a-b | MDA-MB-231 | <0.12 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
The biological activity of 5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is primarily attributed to its interaction with specific molecular targets. The compound can modulate enzyme activity involved in inflammatory pathways and cancer progression. For example:
- Enzyme Inhibition : It may inhibit certain enzymes linked to inflammatory responses.
- Cell Cycle Regulation : Induces apoptosis in cancer cells by activating pro-apoptotic pathways.
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various oxadiazole derivatives against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results indicated that compounds similar to 5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole exhibited significant cytotoxicity compared to standard treatments like doxorubicin .
- Inflammatory Response Modulation : Another study explored the anti-inflammatory properties of oxadiazole derivatives, demonstrating their effectiveness in reducing inflammation markers in vitro. This positions them as potential candidates for treating inflammatory diseases .
Comparison with Related Compounds
The unique combination of chlorophenyl and methylphenyl groups enhances the biological activity of 5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole compared to similar compounds such as:
| Compound | Structure | Notable Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1,2,4-oxadiazole | Lacks methyl group | Lower anticancer activity |
| 3-(4-Methylphenyl)-1,2,4-oxadiazole | Lacks chloro group | Reduced potency |
This comparison highlights how structural variations can significantly influence biological efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions, such as the condensation of substituted precursors (e.g., chlorophenyl and methylphenyl derivatives) under reflux conditions. Key optimization parameters include:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature Control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Monitoring : High Performance Liquid Chromatography (HPLC) ensures real-time tracking of reaction progress and purity assessment .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this oxadiazole derivative?
- Methodological Answer : A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring connectivity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Quantifies purity (>95% for biological assays) and identifies byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced anticancer activity?
- Methodological Answer : SAR strategies include:
- Substituent Modification : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring improves cytotoxicity. For example, 5-(4-Chloro-3-nitrophenyl) analogs show higher activity against breast cancer cell lines .
- Heterocycle Replacement : Replacing the 4-methylphenyl group with pyridyl moieties enhances solubility and target affinity .
- Pharmacokinetic Optimization : Adjusting logP values via alkyl chain elongation improves membrane permeability .
Q. What mechanistic insights explain the apoptosis-inducing activity of this compound in specific cancer cell lines?
- Methodological Answer : Mechanistic studies reveal:
- Cell Cycle Arrest : Flow cytometry shows G₁ phase arrest in T47D cells, linked to cyclin-dependent kinase inhibition.
- Caspase Activation : Caspase-3/7 assays confirm apoptosis induction via intrinsic pathways.
- Molecular Target : Photoaffinity labeling identifies TIP47 (IGF II receptor binding protein) as a primary target, validated via siRNA knockdown .
Q. What methodologies are effective in resolving contradictions in reported biological activities across different research studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., fixed cell viability assay incubation times).
- Compound Purity : Re-synthesize and re-test batches using HPLC-validated samples.
- Cell Line Selection : Use isogenic cell lines to isolate genetic confounding factors .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound, and what impact does stereochemistry have on bioactivity?
- Methodological Answer :
- Synthetic Strategy : Iridium-catalyzed asymmetric amination (e.g., using crotyl acetate) yields enantiopure derivatives.
- Bioactivity Impact : (S)-enantiomers exhibit 10-fold higher potency in MX-1 tumor models compared to (R)-forms, attributed to stereospecific TIP47 binding .
Q. What computational approaches are utilized to predict the binding modes of this compound with biological targets such as TIP47?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
